molecular formula C24H22N6O3 B2984935 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 899727-42-5

2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B2984935
CAS No.: 899727-42-5
M. Wt: 442.479
InChI Key: YSNJOHWDJKQHEV-UHFFFAOYSA-N
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Description

2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups, including imidazole, purine, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.

    Purine Ring Construction: The purine ring is synthesized through a series of condensation reactions, often involving formamide derivatives and amines.

    Coupling Reactions: The imidazole and purine rings are then coupled using reagents such as phosphorus oxychloride (POCl3) or other coupling agents.

    Acetamide Addition: Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the purine and imidazole rings, potentially leading to the formation of alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules due to its structural similarity to nucleotides and other biologically active molecules. It could be used in studies related to enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, infectious diseases, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-phenyl-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
  • 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-(4-methylphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Uniqueness

The uniqueness of 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide lies in its specific substitution pattern and the combination of functional groups. This unique structure may confer distinct biological activities and reactivity profiles compared to similar compounds.

Properties

IUPAC Name

2-[6-(2,3-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-14-8-7-11-17(15(14)2)30-18(16-9-5-4-6-10-16)12-28-20-21(26-23(28)30)27(3)24(33)29(22(20)32)13-19(25)31/h4-12H,13H2,1-3H3,(H2,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNJOHWDJKQHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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